-(N-BOC-Amino)-1-butylpiperidine is also known as tert-Butyl N-(1-butylpiperidin-4-yl)carbamate.
It is an organic building block commonly used in medicinal chemistry research [].
4-(N-tert-butoxycarbonyl-amino)-1-butylpiperidine, commonly known as 4-Boc-aminopiperidine, is a chemical compound that belongs to the class of piperidine derivatives. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen of the piperidine ring, which is a five-membered cyclic amine. The Boc group is widely used in organic synthesis to protect amines during various
Compounds containing piperidine moieties, including 4-Boc-aminopiperidine, exhibit various biological activities. They have been investigated for their potential as:
Several synthesis methods exist for producing 4-Boc-aminopiperidine:
4-Boc-aminopiperidine serves multiple purposes in research and industry:
Studies involving 4-Boc-aminopiperidine focus on its interactions with biological targets:
Several compounds share structural similarities with 4-Boc-aminopiperidine. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Boc-4-Aminopiperidine | Piperidine derivative | Contains a Boc group and an amino function. |
| 4-Amino-1-piperidinol | Piperidinol derivative | Lacks the Boc protection but retains similar activity. |
| N-Benzylpiperidinamine | Benzyl derivative | Exhibits different reactivity due to benzyl substitution. |
The unique aspect of 4-Boc-aminopiperidine lies in its Boc protection, which allows for selective reactivity and stability during synthetic processes. This makes it particularly valuable in complex organic syntheses where controlling reactivity is crucial.